molecular formula C25H20ClNO3 B3928135 N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide

Cat. No.: B3928135
M. Wt: 417.9 g/mol
InChI Key: HLYWOINQHAUFTL-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of 2-hydroxynaphthalene, which can be achieved through the hydroxylation of naphthalene.

    Chlorophenyl Derivative: The 2-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst.

    Coupling Reaction: The final step involves coupling the 2-hydroxynaphthalene derivative with the 2-chlorophenyl derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide: shares similarities with other aromatic amides and naphthalene derivatives.

    This compound: is compared with compounds like 2-chlorobenzamide and 2-hydroxy-1-naphthaldehyde.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity.
  • Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c1-30-18-9-6-8-17(15-18)25(29)27-24(20-11-4-5-12-21(20)26)23-19-10-3-2-7-16(19)13-14-22(23)28/h2-15,24,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYWOINQHAUFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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